molecular formula C16H16O4 B6405564 2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid CAS No. 1261909-20-9

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid

Cat. No.: B6405564
CAS No.: 1261909-20-9
M. Wt: 272.29 g/mol
InChI Key: BLCADZBULWPIRD-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid is an organic compound characterized by the presence of two methoxy groups and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid typically involves multiple steps. One common method starts with the reaction of 1,4-dimethoxybenzene with formaldehyde in the presence of hydrogen halide to produce 2-halomethyl-1,4-dimethoxybenzene. This intermediate is then reacted with a cyanation reagent to form 2-(2,5-dimethoxyphenyl)acetonitrile. Finally, hydrolysis of the acetonitrile yields this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and efficiency. The process involves large-scale reactions with precise control over reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating various biochemical pathways. For instance, it may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-5-4-6-12(15(10)16(17)18)13-9-11(19-2)7-8-14(13)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCADZBULWPIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690814
Record name 2',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-20-9
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′,5′-dimethoxy-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261909-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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